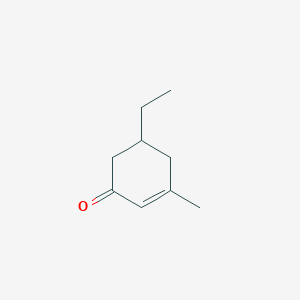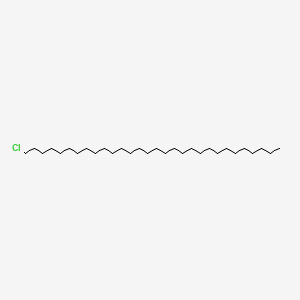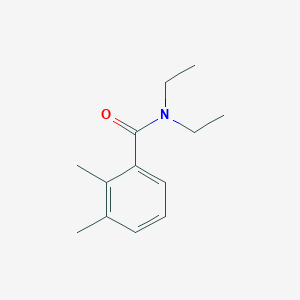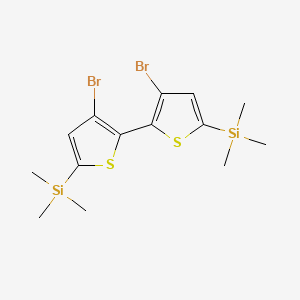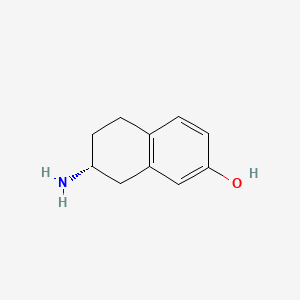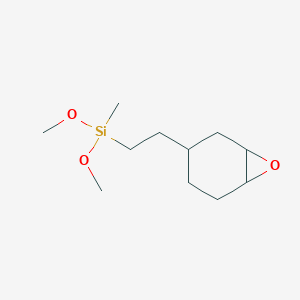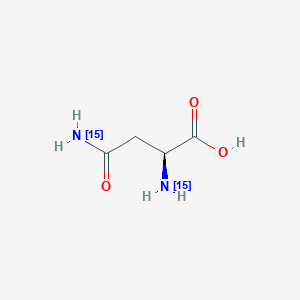
L-アスパラギン-15N2
概要
説明
L-Asparagine-15N2 is a stable isotope-labeled non-essential amino acid . It can be used in a variety of NMR investigations to probe structure, dynamics, and binding of biological macromolecules .
Molecular Structure Analysis
The linear formula of L-Asparagine-15N2 is H215NCOCH2CH (15NH2)CO2H·H2O . The molecular weight is 152.12 .
Chemical Reactions Analysis
L-Asparaginase, an enzyme, catalyzes the degradation of asparagine into ammonia and aspartate . This reaction is crucial in the metabolism of toxic ammonia in the body .Physical And Chemical Properties Analysis
L-Asparagine-15N2 is a solid substance . It has a melting point of 233-235 °C . The optical activity is [α]20/D +31.5°, c = 1 in 1 M HCl .科学的研究の応用
核磁気共鳴(NMR)研究
L-アスパラギン-15N2は、NMR研究において、生体高分子の構造、ダイナミクス、および結合を調査するために使用されます。 その安定同位体標識は、これらの調査において詳細な分析を可能にします .
抗がん剤
この化合物は、特に急性リンパ性白血病(ALL)の治療において、リンパ芽球におけるタンパク質生合成を阻害することにより、抗がん剤としての用途があります .
アクリルアミドの削減
食品業界では、this compoundは、でんぷん質の多い食品を高温で調理したときに生成される発がん性化合物であるアクリルアミドの生成を抑制するために使用されます .
農業
this compoundは、植物における窒素利用を強化し、作物の収量を向上させ、窒素系肥料の必要性を減らす可能性のある手段として、農業で有望視されています .
メタボロミクス研究
この化合物は、メタボロミクス研究において、ALL細胞と類似の特徴を持つがん細胞(特定の胃癌および肝臓癌細胞など)を特定するために使用され、潜在的な治療用途が示唆されています .
組換えタンパク質の生産
this compoundは、これらのタンパク質をより効果的に研究および生産する方法を提供することで、組換えタンパク質の生産において重要なツールとして登場しています .
作用機序
Target of Action
L-Asparagine-15N2, also known as alpha,beta-L-Asparagine-15N2, is a stable isotope-labeled non-essential amino acid The primary targets of L-Asparagine-15N2 are not explicitly mentioned in the search results
Mode of Action
It can be used in a variety of nmr investigations to probe structure, dynamics, and binding of biological macromolecules . This suggests that L-Asparagine-15N2 may interact with its targets in a way that allows researchers to study these biological processes.
Biochemical Pathways
L-asparagine-15n2, as a labeled standard, can be used in various biochemical studies . This suggests that it may be involved in multiple biochemical pathways, depending on the context of its use.
Result of Action
Its use in nmr investigations to probe structure, dynamics, and binding of biological macromolecules suggests that it may have significant effects at the molecular and cellular level.
Safety and Hazards
将来の方向性
L-Asparaginase, which catalyzes the degradation of asparagine, has been the focus of several papers in recent decades due to its antineoplastic activity . It’s used to treat acute lymphoblastic leukemia (ALL) and has been studied broadly for its therapeutic properties . The future prospects of this enzyme are promising .
生化学分析
Biochemical Properties
L-Asparagine-15N2 participates in numerous biochemical reactions. It is primarily involved in the metabolism of toxic ammonia in the body through the action of asparagine synthase, which attaches ammonia to aspartic acid in an amidation reaction . L-Asparagine-15N2 interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme L-asparaginase, which catalyzes the hydrolysis of L-asparagine into L-aspartate and ammonia .
Cellular Effects
L-Asparagine-15N2 has significant effects on various types of cells and cellular processes. It influences cell function by participating in the metabolic control of nerve and brain tissue cell function . In cancer cells, L-Asparagine-15N2 is known to deplete L-asparagine, causing cytotoxicity .
Molecular Mechanism
The molecular mechanism of L-Asparagine-15N2 involves its interaction with biomolecules and its role in enzyme activation or inhibition. Asparagine synthase catalyzes the synthesis of L-Asparagine-15N2 from aspartate, using either glutamine or ammonia . This process is crucial for the metabolic control of cell functions in nerve and brain tissue .
Metabolic Pathways
L-Asparagine-15N2 is involved in several metabolic pathways. It is produced in several organs and is widely used for the production of other nutrients such as glucose, proteins, lipids, and nucleotides . The enzymes involved in these pathways include asparagine synthase and asparaginase .
特性
IUPAC Name |
(2S)-2,4-bis(15N)(azanyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1/i5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXYFEDJOCDNAF-SFTAQFDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)[15NH2])C(=O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583863 | |
| Record name | L-(~15~N_2_)Asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
748757-99-5 | |
| Record name | L-(~15~N_2_)Asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



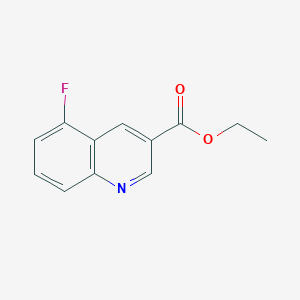
![(2'-Methoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine](/img/structure/B1591127.png)
